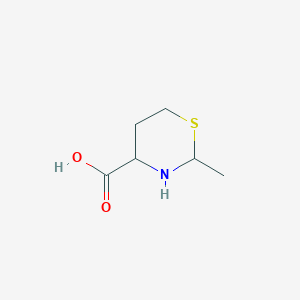
2-Methyl-1,3-thiazinane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-thiazinane-4-carboxylic acid is an organic compound with the molecular formula C6H11NO2S It is a derivative of thiazinane, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-thiazinane-4-carboxylic acid can be synthesized through the reaction of homocysteine with formaldehyde. The reaction involves the formation of a thiazinane ring structure. The reaction conditions typically include an aqueous environment where homocysteine and formaldehyde react to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes maintaining controlled reaction conditions and using appropriate catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
2-Methyl-1,3-thiazinane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-thiazinane-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes involved in sulfur metabolism, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazinane-4-carboxylic acid: Lacks the methyl group at the 2-position.
2-Methyl-1,3-thiazine-4-carboxylic acid: Contains a double bond in the ring structure.
Uniqueness
2-Methyl-1,3-thiazinane-4-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, along with a carboxylic acid functional group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
860345-16-0 |
|---|---|
Formule moléculaire |
C6H11NO2S |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
2-methyl-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-4-7-5(6(8)9)2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9) |
Clé InChI |
NNWHFTTZUVDJCA-UHFFFAOYSA-N |
SMILES canonique |
CC1NC(CCS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


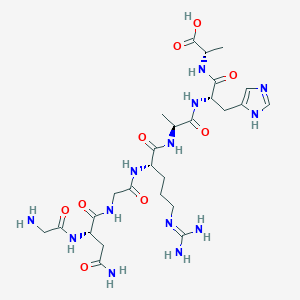
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

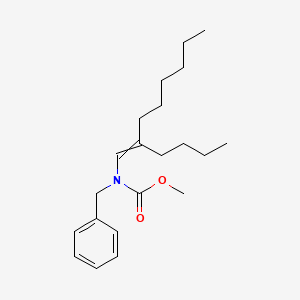




![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
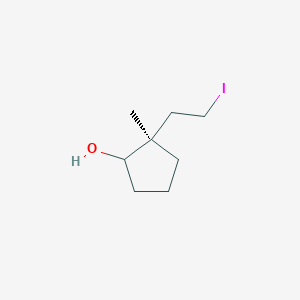

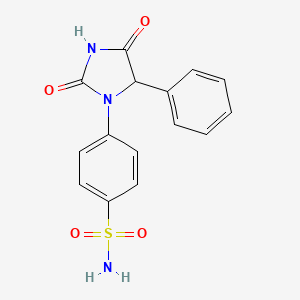
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
